Ethyl 5-formylisoxazole-3-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

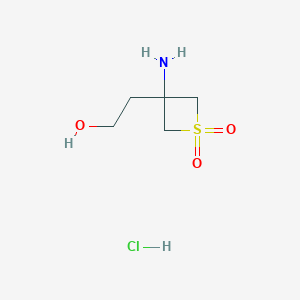

Ethyl 5-formylisoxazole-3-carboxylate is a chemical compound with the CAS Number: 22667-24-9 . It has a molecular weight of 169.14 .

Synthesis Analysis

The synthesis of Ethyl 5-formylisoxazole-3-carboxylate can be achieved from ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE .Molecular Structure Analysis

The molecular formula of Ethyl 5-formylisoxazole-3-carboxylate is C7H7NO4 . The InChI code for this compound is 1S/C7H7NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 5-formylisoxazole-3-carboxylate has a melting point of 35-37 degrees Celsius .科研应用

Synthesis Applications

Ethyl 5-formylisoxazole-3-carboxylate has been utilized in various synthesis processes. For example, it is used as a starting material for a proposed biomimetic synthesis of α-cyclopiazonic acid, offering an efficient and high-yielding synthesis path (Moorthie et al., 2007). This compound is also involved in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates, demonstrating its versatility in producing various biochemical compounds (Cox et al., 2003).

Photolysis and Photochemical Applications

Ethyl 5-formylisoxazole-3-carboxylate has been studied in photolysis, where it undergoes various photochemical transformations. For instance, its photolysis in different amines and alcohols suggests two competing photolytic pathways, which include reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

In Organic Chemistry and Medicinal Chemistry

Ethyl 5-formylisoxazole-3-carboxylate serves as a crucial intermediate in various organic and medicinal chemistry transformations. Its use in the synthesis of peptides, as demonstrated by Woodward et al. (1966), highlights its utility in the field of organic chemistry (Woodward et al., 1966). Moreover, its involvement in the preparation of corrosion inhibitors for mild steel in industrial processes, as studied by Dohare et al. (2017), indicates its potential industrial applications (Dohare et al., 2017).

性质

IUPAC Name |

ethyl 5-formyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGPRSBKBRLUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-formylisoxazole-3-carboxylate | |

CAS RN |

22667-24-9 |

Source

|

| Record name | Ethyl 5-formylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2721072.png)

![N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2721073.png)

![3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2721074.png)

![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2721075.png)

![ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate](/img/structure/B2721077.png)

![2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2721079.png)

![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)

![2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2721082.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2721083.png)